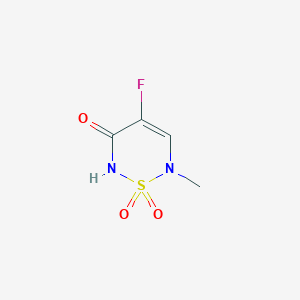
4-Fluoro-6-methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-6-methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione is a useful research compound. Its molecular formula is C4H5FN2O3S and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Fluoro-6-methyl-1λ6,2,6-thiadiazine-1,1,3(2H,6H)-trione is a member of the thiadiazine family, which has garnered attention for its diverse biological activities. This compound's structure includes a fluorine substituent that can significantly influence its pharmacological properties. The following sections will detail the synthesis, biological activities, and research findings related to this compound.
Synthesis
The synthesis of 4-Fluoro-6-methyl-1λ6,2,6-thiadiazine-1,1,3(2H,6H)-trione typically involves the reaction of appropriate thiadiazole precursors with fluorinated reagents. Recent studies have focused on mechanochemical methods that enhance yield and purity while reducing solvent use .
Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiadiazole rings exhibit significant activity against various bacterial strains. For instance:
- Antibacterial Activity : In vitro studies have shown that 4-Fluoro-6-methyl-1λ6,2,6-thiadiazine-1,1,3(2H,6H)-trione demonstrates potent antibacterial effects against multidrug-resistant strains of Escherichia coli and Klebsiella pneumoniae .
- Mechanism of Action : The mechanism often involves inhibition of bacterial efflux pumps and biofilm formation .
Antioxidant Activity
Studies have also evaluated the antioxidant potential of this compound. The DPPH radical scavenging assay demonstrated that it possesses considerable antioxidant activity, comparable to known antioxidants .
Enzyme Inhibition
The compound has shown promise as an inhibitor of monoamine oxidase (MAO) enzymes. Research indicated that certain derivatives exhibited significant inhibitory activity against MAO-A and MAO-B isoforms. For example:
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| 4-Fluoro-6-methyl derivative | 0.060 ± 0.002 | Not specified |
| Reference Inhibitor (Moclobemide) | 0.500 ± 0.050 | Not specified |
This data suggests that modifications in the structure can lead to enhanced enzyme inhibition .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives including 4-Fluoro-6-methyl-1λ6,2,6-thiadiazine-1,1,3(2H,6H)-trione against clinical isolates of bacteria. The results indicated a strong correlation between structural features and biological activity:
- Inhibition Zone Diameter : The compound produced inhibition zones ranging from 15 mm to 25 mm depending on the bacterial strain.
Study on Antioxidant Properties
Another study focused on the antioxidant properties of this compound using different assays such as DPPH and ABTS. The results indicated a significant reduction in free radicals by up to 70%, showcasing its potential as a therapeutic agent in oxidative stress-related conditions .
Propiedades
Número CAS |
648418-33-1 |
|---|---|
Fórmula molecular |
C4H5FN2O3S |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
4-fluoro-6-methyl-1,1-dioxo-1,2,6-thiadiazin-3-one |
InChI |
InChI=1S/C4H5FN2O3S/c1-7-2-3(5)4(8)6-11(7,9)10/h2H,1H3,(H,6,8) |
Clave InChI |
IJCVHOQJDTXOCV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=O)NS1(=O)=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















